pKa Comparison: Pyrazole vs. Imidazole Isomer Reveals 5.56-Unit Acidity Difference
The predicted pKa of 5-Nitro-2-(pyrazol-1-yl)benzonitrile is -1.45±0.10, compared to 4.11±0.10 for the imidazole analog 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile . This 5.56-unit difference indicates that the pyrazole derivative is significantly more acidic, reflecting the stronger electron-withdrawing effect of the pyrazole ring when coupled with the nitro group.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | -1.45 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: 4.11 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = -5.56 |
| Conditions | Predicted values from chemical property databases |
Why This Matters
A >5 log unit difference in pKa translates to dramatically different ionization states at physiological pH, directly impacting solubility, permeability, and target engagement in biological assays.
